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Compound of Interest

Compound Name: 5-Bromo-2-isopropoxypyrimidine

Cat. No.: B176004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-isopropoxypyrimidine. Due to the limited availability of experimentally-derived
spectra for this specific compound in public databases, this guide presents predicted
spectroscopic data based on the analysis of structurally analogous compounds and established
spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are also provided to
enable researchers to generate and confirm their own data.

Predicted Spectroscopic Data

The following tables summarize the anticipated *H NMR, 3C NMR, Mass Spectrometry, and
Infrared Spectroscopy data for 5-Bromo-2-isopropoxypyrimidine. These predictions are
based on established chemical shift ranges for pyrimidine derivatives and the expected
fragmentation patterns and vibrational modes for the functional groups present in the molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 5-
Bromo-2-isopropoxypyrimidine
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Notes

~8.6 Singlet

2H

H-4, H-6

The two
pyrimidine
protons are
expected to be
equivalent and
appear as a
singlet in the
downfield region
due to the
deshielding
effect of the

nitrogen atoms.

~5.3 Septet

1H

CH (isopropoxy)

The methine
proton of the
iSopropoxy group
will be split into a
septet by the six
neighboring

methyl protons.

~1.4 Doublet

6H

CHs (isopropoxy)

The six
equivalent
methyl protons of
the isopropoxy
group will be split
into a doublet by
the neighboring

methine proton.

Table 2: Predicted **C NMR Spectroscopic Data for 5-
Bromo-2-isopropoxypyrimidine
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Chemical Shift (6) ppm Assignment Notes

The carbon atom attached to

the electronegative oxygen
~165 C-2 and two nitrogen atoms is

expected to be the most

downfield.

The two equivalent pyrimidine
~158 C-4,C-6 carbons are expected to be in

the aromatic region.

The carbon atom bearing the

bromine atom is expected to

be shifted upfield compared to
~107 C-5 _

the other ring carbons due to

the heavy atom effect of

bromine.

] The methine carbon of the
~72 CH (isopropoxy) )
isopropoxy group.

The two equivalent methyl
~22 CHs (isopropoxy) carbons of the isopropoxy
group.

Table 3: Predicted Mass Spectrometry Data for 5-Bromo-
2-isopropoxypyrimidine
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miz Interpretation Notes

Molecular ion peak, showing a

characteristic 1:1 isotopic

216/218 [M]* pattern due to the presence of
one bromine atom ("°Br and
81Br).

Loss of propene from the

174/176 [M - CsHe]* _
isopropoxy group.

157/159 [M - C3H70]* Loss of the isopropoxy radical.

137 [M - Br]* Loss of the bromine atom.

Table 4: Predicted Infrared (IR) Spectroscopy Data for 5-
Bromo-2-isopropoxypyrimidine

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium C-H stretching (aromatic)
~2980-2940 Strong C-H stretching (aliphatic)

C=N and C=C stretching

~1600-1550 Strong (pyrimidine ring)

~1250-1200 Strong C-O stretching (alkoxy group)
~1100-1000 Medium C-H bending (aromatic)
~700-600 Strong C-Br stretching

Experimental Protocols

The following are detailed methodologies for obtaining NMR, MS, and IR spectra for pyrimidine
derivatives like 5-Bromo-2-isopropoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Weigh 5-10 mg of purified 5-Bromo-2-isopropoxypyrimidine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCls; Dimethyl sulfoxide-de, DMSO-ds) in a standard 5 mm NMR tube.

o Ensure complete dissolution, using sonication if necessary. The solution should be clear
and free of any particulate matter.

e 1H NMR Data Acquisition:
o Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

o Typical acquisition parameters include:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64 (adjust for optimal signal-to-noise)

o The chemical shifts are referenced to the residual solvent peak (e.g., CDCls at 7.26 ppm).
e 13C NMR Data Acquisition:

o Acquire the spectrum on the same spectrometer.

o A proton-decoupled pulse sequence is typically used.

o Typical acquisition parameters include:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-10 seconds

Number of scans: 1024-4096
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-
isopropoxypyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176004#spectroscopic-data-for-5-bromo-2-
isopropoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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